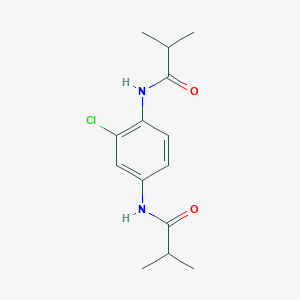

N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide) is a chemical compound commonly referred to as CPP. CPP is a unique molecule with a wide range of applications in scientific research.

Mecanismo De Acción

CPP works by forming covalent bonds with the target molecule, resulting in the formation of a crosslinked network. This network stabilizes the target molecule, preventing it from denaturation or degradation. The crosslinking process is reversible, allowing for the target molecule to be released back into solution.

Biochemical and Physiological Effects

CPP has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It has been shown to have no effect on cell viability or proliferation. Additionally, CPP has been shown to be stable under a wide range of conditions, including high temperatures and pH.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CPP is its versatility. It can be used to crosslink a wide range of molecules, including proteins, peptides, and nucleic acids. Additionally, CPP is easy to synthesize and purify, making it a cost-effective option for scientific research.

One limitation of CPP is its specificity. It forms covalent bonds with any molecule containing primary amines, which can result in non-specific crosslinking. Additionally, CPP can only be used for in vitro experiments, as it cannot penetrate cell membranes.

Direcciones Futuras

CPP has a wide range of potential applications in scientific research. One area of future research could be the development of CPP-based sensors for the detection of biomolecules. Additionally, CPP could be used as a tool for the study of protein-protein interactions. Finally, the development of CPP-based drug delivery systems could be explored, as CPP has been shown to have minimal toxicity and high stability.

Conclusion

N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide) is a unique compound with a wide range of applications in scientific research. Its versatility and ease of synthesis make it a cost-effective option for crosslinking a wide range of molecules. While CPP has some limitations, its potential for future research is promising.

Métodos De Síntesis

CPP is synthesized through a multi-step process that involves the reaction of 2-chloro-1,4-phenylenediamine with 2-methylpropanoyl chloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is purified through recrystallization, yielding CPP as a white crystalline powder.

Aplicaciones Científicas De Investigación

CPP has been widely used in scientific research due to its unique properties. It is commonly used as a crosslinking agent for proteins, peptides, and nucleic acids. CPP has also been used as a fluorescent probe for the detection of DNA and RNA. Additionally, CPP has been used as a chiral selector in chromatography.

Propiedades

IUPAC Name |

N-[3-chloro-4-(2-methylpropanoylamino)phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-8(2)13(18)16-10-5-6-12(11(15)7-10)17-14(19)9(3)4/h5-9H,1-4H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVHVZNSBKEXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)NC(=O)C(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)

![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)

![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)

![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)

![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)

![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)

![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)

methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)